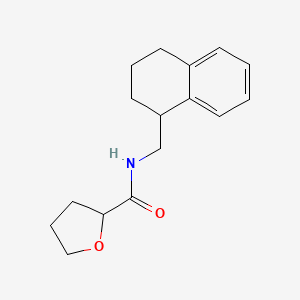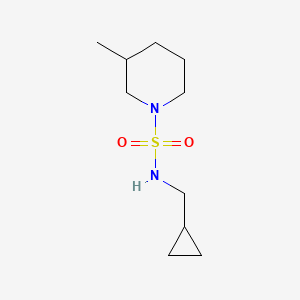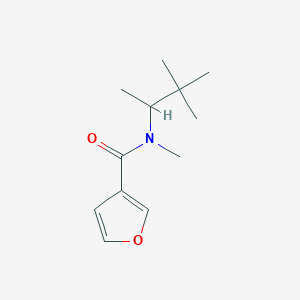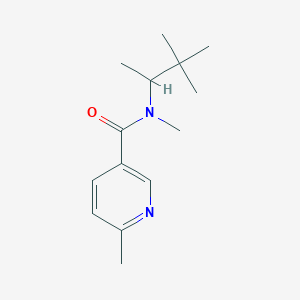
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide, also known as DMDB-DMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has also been shown to have insecticidal properties, causing paralysis and death in insects.
実験室実験の利点と制限
One advantage of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide for lab experiments is its relatively low toxicity compared to other chemical compounds used in cancer research. This makes it a safer option for researchers to use in their studies. However, one limitation of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide research. One area of interest is the development of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide-based cancer treatments. Further research is needed to determine the optimal dosage and administration of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide for cancer treatment. Additionally, research is needed to investigate the potential insecticidal properties of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide and its potential use as a pesticide. Finally, more research is needed to explore the flavoring properties of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide and its potential applications in the food industry.
Conclusion
In conclusion, N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide and its applications in various fields.
合成法
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide can be synthesized by reacting 3,3-dimethylbutan-2-amine with 2,5-dimethylpyrazine-1-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide in its pure form.
科学的研究の応用
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been the subject of various scientific studies due to its potential applications in several fields, including pharmaceuticals, agriculture, and food science. In pharmaceuticals, N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit antitumor activity and could be used in the development of cancer treatments. In agriculture, N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have insecticidal properties and could be used as a pesticide. In food science, N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide has been identified as a flavoring agent and could be used to enhance the taste of food products.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-7-15-11(8-14-9)12(17)16(6)10(2)13(3,4)5/h7-8,10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPOWLCVQMSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
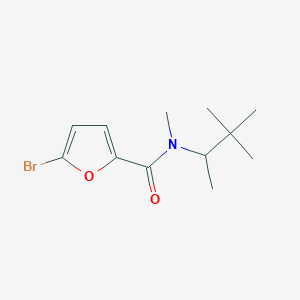
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
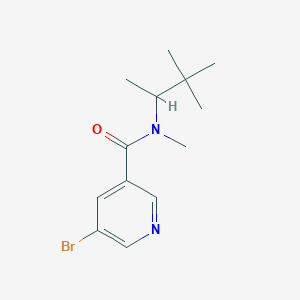
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)
